1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

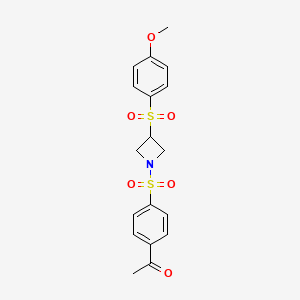

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a sulfonyl-rich compound featuring a central azetidine (4-membered nitrogen-containing heterocycle) core. The azetidine is doubly substituted with sulfonyl groups: one linked to a 4-methoxyphenyl ring and the other to a 4-acetylphenyl moiety. This structure confers unique physicochemical properties, including high polarity due to the sulfonyl groups and conformational rigidity from the azetidine ring.

Properties

IUPAC Name |

1-[4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S2/c1-13(20)14-3-7-17(8-4-14)27(23,24)19-11-18(12-19)26(21,22)16-9-5-15(25-2)6-10-16/h3-10,18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDZPYZOZICTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural Differentiation

- Heterocyclic Core: The target compound’s azetidine ring (4-membered) contrasts with piperazine (6-membered, ) or triazole (5-membered, ) cores.

- Sulfonyl Group Variations : The dual sulfonyl groups in the target compound distinguish it from analogs with single sulfonyl moieties (e.g., ). Dual sulfonyls may enhance hydrogen-bonding interactions with target proteins, improving binding affinity .

- Substituent Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, whereas analogs with trifluoromethyl () or nitro groups () exhibit electron-withdrawing effects, altering solubility and reactivity .

Biological Activity

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. With a molecular formula of C19H21N3O6S and a molecular weight of approximately 419.45 g/mol, it features multiple functional groups, including sulfonyl and methoxy moieties, which contribute to its chemical reactivity and biological activity. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Central ethanone group : Provides a reactive site for various biological interactions.

- Azetidine ring : Contributes to the compound's three-dimensional conformation, influencing its biological activity.

- Sulfonyl-substituted phenyl rings : Enhance solubility and reactivity with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research has shown that compounds structurally similar to this compound demonstrate significant antibacterial properties. For example, studies involving nitroimidazole derivatives have highlighted their effectiveness against various Gram-positive and Gram-negative bacteria . The compound's sulfonamide functionality may play a crucial role in inhibiting bacterial growth by interfering with essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Sulfonamide Derivative | S. aureus | 44 nM |

| Nitroimidazole Derivative | B. subtilis | 180 nM |

Anticancer Activity

In vitro studies have indicated that compounds with similar structural features can exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways or inhibition of DNA synthesis . Further research is necessary to explore the specific pathways affected by this compound.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes.

- DNA Interaction : Potential intercalation into DNA or interference with replication machinery.

- Cell Signaling Disruption : Modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

Study 1: Antibacterial Screening

A screening assay evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to our compound. Results indicated significant activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

Study 2: Cytotoxicity in Cancer Cells

In another study, azetidine-based compounds were tested for cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited potent anticancer activity at non-toxic concentrations, warranting further investigation into their mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.